![molecular formula C5H4N4O B174976 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one CAS No. 13521-25-0](/img/structure/B174976.png)
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
Overview
Description
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound . It is a mancude organic heterobicyclic parent .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one involves several steps. A series of two N-substituted-3 (5)acyl4-ethoxycarbonyl-5 (3)substituted isomeric pyrazoles underwent ring closure with hydrazine and methylhydrazine to give the new anticipated N (1)-or N (2)alkyl-3,7-disubstituted pyrazolopyridazin-4 (5H)ones . The synthesis of 1,3-disubstituted and 1,3,5-trisubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones is conveniently performed by photochemical cyclization .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is complex and can be analyzed using various techniques .Chemical Reactions Analysis
The chemical reactions of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one are diverse. For instance, the compound can undergo site-selective annulation of 3,5-diethoxycarbonyl 4-hydrazonyl pyrazoles .Scientific Research Applications
Synthesis Strategies and Approaches
This compound has been the subject of extensive research from 2017 to 2021, focusing on the development of synthetic strategies and approaches . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .
Energetic Ionic Compounds
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives have been synthesized as energetic ionic compounds . These compounds show good detonation performances and low sensitivities . This synthetic strategy could be employed for the synthesis of fused pyridinyl azides .
DDR1 Inhibitors
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives have been discovered as selective DDR1 inhibitors . Changes in DDR1 can lead to an increase in the production of inflammatory cytokines, making DDR1 an attractive target for the treatment of inflammatory bowel disease (IBD) .
PPARα Activation
There is also research indicating that 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives can activate PPARα . PPARα is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism, making it a potential target for the treatment of metabolic disorders .
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . FLT3 is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .
Mode of Action
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one interacts with FLT3 through a series of molecular interactions. The compound is designed to inhibit FLT3, thereby exerting a significant cytotoxic effect on cancer cells . The exact nature of these interactions and the resulting changes in the FLT3 protein are still under investigation.
Biochemical Pathways
The inhibition of FLT3 by 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one affects several biochemical pathways. FLT3 is involved in multiple signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting FLT3, the compound disrupts these pathways, leading to the death of cancer cells .
Pharmacokinetics
Molecular docking and dynamics studies have been performed to predict the binding mode of the compound in the flt3 binding domain
Result of Action
The result of the action of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is the inhibition of FLT3, leading to a significant cytotoxic effect on cancer cells . This results in the death of cancer cells, particularly those in acute myeloid leukemia where FLT3 is frequently mutated .
properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-6-8-4(3)2-7-9-5/h1-2H,(H,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWFEMOYMLQPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481984 | |
Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
CAS RN |
13521-25-0 | |
Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key chemical reaction described in the paper for synthesizing 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones?
A1: The paper describes a photochemical cyclization method for synthesizing 1,3-disubstituted and 1,3,5-trisubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones []. This method utilizes light to induce the cyclization reaction, leading to the formation of the desired pyrazolo[3,4-d]pyridazin-4(5H)-one core structure.
Q2: How can the synthesized 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones be further modified?
A2: The paper highlights that the 1,3-disubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones can be further functionalized through nucleophilic substitution reactions at the 1 and 4 positions []. This allows for the introduction of various substituents, expanding the chemical diversity and potential applications of these compounds.
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